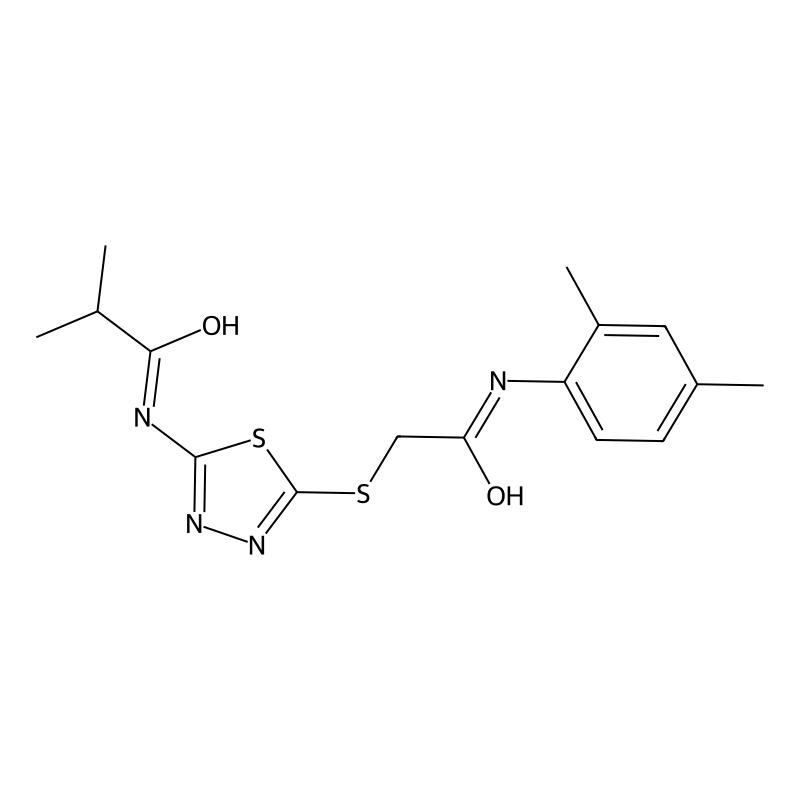N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application Summary
Antileishmanial Activity: Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound exhibits potent antileishmanial activity. In vitro studies demonstrated that compound 13 effectively inhibits the growth of Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.
Antimalarial Activity: Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this series showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, indicating promise as an antimalarial candidate .
Experimental Procedures
Synthesis: The compound was synthesized using hydrazine-coupled pyrazoles. Structural verification involved elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Assay: In vitro antileishmanial activity was assessed against Leishmania aethiopica clinical isolates. Compound 13’s IC50 value was determined, demonstrating its potency .
Antimalarial Assay: In vivo antimalarial activity was evaluated using Plasmodium berghei-infected mice. Compounds 14 and 15 were tested, and their suppression percentages were recorded .
Results and Outcomes
Antileishmanial Results: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs. Molecular docking studies supported its efficacy against Leishmania .
Antimalarial Outcomes: Compounds 14 and 15 exhibited substantial inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .








